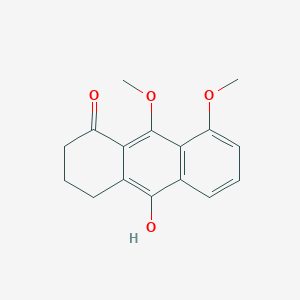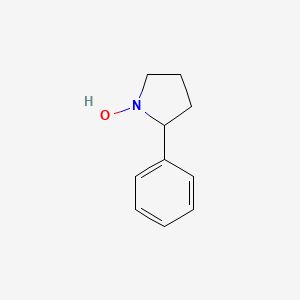
2-Phenylpyrrolidin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylpyrrolidin-1-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group attached to the pyrrolidine ring, along with a hydroxyl group at the nitrogen atom. Pyrrolidines are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrrolidin-1-ol can be achieved through several methods. One common approach involves the cyclization of N-phenylamino alcohols under acidic conditions. Another method includes the reduction of 2-phenylpyrrolidin-2-one using reducing agents such as lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-phenylpyrrolidin-2-one. This process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpyrrolidin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride.
Major Products Formed:
Oxidation: Formation of 2-phenylpyrrolidin-2-one.
Reduction: Formation of 2-phenylpyrrolidine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Phenylpyrrolidin-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in the development of new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-Phenylpyrrolidin-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes.
Comparison with Similar Compounds
Pyrrolidin-2-one: A structurally similar compound with a lactam ring.
N-Phenylpyrrolidin-2-one: Similar to 2-Phenylpyrrolidin-1-ol but lacks the hydroxyl group.
Pyrrolidine: The parent compound without the phenyl and hydroxyl groups
Uniqueness: this compound is unique due to the presence of both a phenyl group and a hydroxyl group, which confer distinct chemical and biological properties. The hydroxyl group enhances its solubility and reactivity, while the phenyl group contributes to its aromatic character and potential biological activities .
Properties
CAS No. |
99075-08-8 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-hydroxy-2-phenylpyrrolidine |
InChI |
InChI=1S/C10H13NO/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2 |
InChI Key |
VXGOBKMZBNJSTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14332626.png)
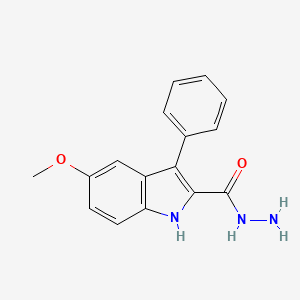
![12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid](/img/structure/B14332631.png)

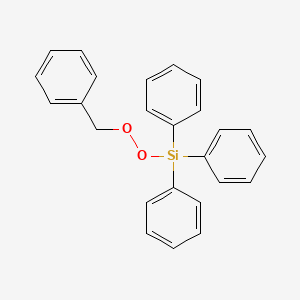
![2-(Dodecylsulfanyl)-5-[(1-propyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14332637.png)
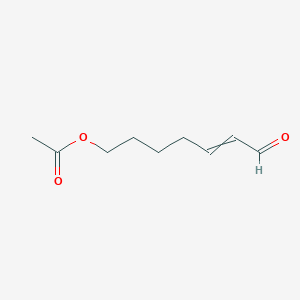
![1,3-Benzenedicarboxylic acid, 2-[(2-methoxyphenyl)amino]-](/img/structure/B14332640.png)
![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride](/img/structure/B14332649.png)

![4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14332656.png)
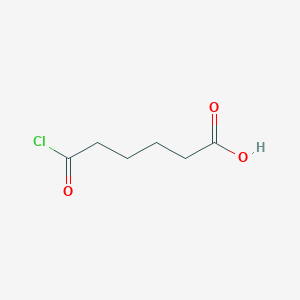
![4-{[(Oxan-2-yl)oxy]methyl}benzoic acid](/img/structure/B14332677.png)
